molecular formula C19H19F3N2O B108183 N-(哌啶-4-基)-4'-(三氟甲基)联苯-2-甲酰胺 CAS No. 182439-41-4

N-(哌啶-4-基)-4'-(三氟甲基)联苯-2-甲酰胺

货号 B108183
CAS 编号: 182439-41-4
分子量: 348.4 g/mol
InChI 键: AQANXBKFOZBCIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide (TFPBC) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. TFPBC has a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

科学研究应用

Treatment of Homozygous Familial Hypercholesterolemia (HoFH)

Scientific Field

Pharmacology and Genetics

Application Summary

Lomitapide is primarily used for the treatment of adults with HoFH, a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C). It works by inhibiting the microsomal triglyceride transfer protein (MTP), which is essential for the synthesis of chylomicrons and very low-density lipoprotein (VLDL).

Methods of Application

Patients start with an initial dosage of 5 mg once daily, which is titrated upwards to a maximum dosage based on individual assessment. The drug is taken orally and is often used in conjunction with other lipid-lowering therapies, including LDL apheresis.

Results and Outcomes

In a phase III trial, lomitapide reduced mean plasma LDL-C levels by 50% from baseline over a 26-week treatment period. These reductions were sustained for up to 78 weeks with continued treatment .

Reduction of Plasma Lipid Levels

Scientific Field

Cardiovascular Medicine

Application Summary

Beyond HoFH, lomitapide has potential applications in reducing plasma levels of other lipids and lipoproteins, contributing to the management of cardiovascular diseases.

Methods of Application

The application method is similar to that in HoFH treatment, with oral administration and dosage adjustments based on tolerance and efficacy.

Results and Outcomes

Clinical trials have shown significant reductions in plasma concentrations of LDL-C and other lipids when using lomitapide, indicating its effectiveness in lipid management .

Study of MTP Inhibition

Scientific Field

Biochemistry

Application Summary

Lomitapide’s mechanism of action as an MTP inhibitor provides a model for studying the role of MTP in lipid metabolism and the development of atherosclerotic diseases.

Methods of Application

Research involves in vitro studies using cell lines or in vivo studies in animal models to observe the effects of MTP inhibition.

Results and Outcomes

Studies have elucidated the pathway of chylomicron and VLDL synthesis inhibition, offering insights into potential therapeutic targets for hyperlipidemia .

Pharmacokinetic Studies

Scientific Field

Pharmacokinetics

Application Summary

Understanding the metabolism of lomitapide, including its conversion to the M1 metabolite, is crucial for optimizing its therapeutic use and managing potential drug interactions.

Methods of Application

Mass-balance studies and analyses involving cytochrome P450 enzymes are conducted to determine the metabolic pathways and excretion profiles of lomitapide.

Results and Outcomes

Lomitapide is metabolized through CYP3A4 to metabolites M1 and M3, with more than 50% of the dose excreted in the urine and 33%-35% in the feces .

Genetic Research

Scientific Field

Genetics and Molecular Biology

Application Summary

Lomitapide’s role in treating genetic disorders like HoFH opens avenues for research into the genetic basis of hypercholesterolemia and the efficacy of gene-based therapies.

Methods of Application

Genetic sequencing and analysis are used to identify mutations in genes related to lipid metabolism, such as the LDL receptor gene.

Results and Outcomes

Research has contributed to a better understanding of the genetic variations that cause HoFH and the potential for personalized medicine approaches .

Hepatotoxicity Studies

Scientific Field

Toxicology

Application Summary

Given the risk of hepatotoxicity with lomitapide use, studies are conducted to understand its impact on liver function and to develop monitoring protocols.

Methods of Application

Clinical trials and patient monitoring involve regular liver function tests and imaging studies to assess hepatic fat levels and liver health.

Results and Outcomes

While lomitapide is generally well-tolerated, there is a boxed warning for hepatotoxicity, and the drug’s availability is restricted under a Risk Evaluation and Mitigation Strategy (REMS) due to this risk .

Lipid Absorption Inhibition

Scientific Field

Gastroenterology and Nutrition

Application Summary

Lomitapide can be used to study the inhibition of lipid absorption in the gastrointestinal tract, which has implications for treating obesity and related metabolic disorders.

Methods of Application

The compound is administered orally in experimental models to observe its effect on the absorption of dietary fats.

Results and Outcomes

Research indicates that lomitapide reduces the absorption of triglycerides, leading to decreased postprandial lipid levels .

Atherosclerosis Research

Scientific Field

Cardiology and Vascular Medicine

Application Summary

Lomitapide’s impact on lipid levels makes it a valuable tool for studying the development and treatment of atherosclerosis.

Methods of Application

Animal models are used to induce atherosclerosis, followed by treatment with lomitapide to assess its therapeutic effects.

Results and Outcomes

Studies show that lomitapide can reduce atherosclerotic plaque formation due to its lipid-lowering properties .

Drug Interaction Studies

Scientific Field

Pharmacodynamics

Application Summary

Given lomitapide’s metabolism via CYP3A4, it’s important to study potential drug interactions, especially with other medications metabolized by the same pathway.

Methods of Application

Clinical trials are conducted to monitor the pharmacokinetic profiles of lomitapide when co-administered with other drugs.

Results and Outcomes

Findings suggest that dose adjustments may be necessary when lomitapide is used with other CYP3A4 substrates to avoid adverse effects .

Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Scientific Field

Hepatology

Application Summary

Lomitapide’s effect on hepatic lipid levels makes it a candidate for studying NAFLD and non-alcoholic steatohepatitis (NASH).

Methods of Application

The compound is used in clinical studies involving patients with NAFLD to evaluate its efficacy in reducing hepatic fat content.

Results and Outcomes

Initial results indicate that lomitapide may help reduce liver fat levels, but there is a need for long-term studies to assess its safety and effectiveness in NAFLD/NASH patients .

Pediatric Hyperlipidemia

Scientific Field

Pediatric Endocrinology

Application Summary

While not currently approved for use in children, lomitapide presents a potential application for treating pediatric patients with severe hyperlipidemia.

Methods of Application

Clinical trials involving pediatric populations are needed to determine the appropriate dosing and safety profile for this age group.

Results and Outcomes

The potential for lomitapide to manage lipid levels in children with inherited lipid disorders is an area of ongoing research .

Personalized Medicine

Scientific Field

Genomic Medicine

Application Summary

Lomitapide’s use in genetic disorders like HoFH suggests its role in personalized medicine, tailoring treatments based on individual genetic profiles.

Methods of Application

Genetic testing is used to identify patients who may benefit most from lomitapide treatment based on their genetic makeup.

Results and Outcomes

This approach aims to optimize treatment efficacy and minimize adverse effects by considering the patient’s unique genetic factors .

These additional applications highlight the versatility of Lomitapide metabolite M1 in various scientific research fields. The compound’s role in lipid metabolism and its therapeutic potential continue to be areas of active investigation. As with any pharmaceutical agent, ongoing research and clinical trials are essential to fully understand its benefits and limitations.

Oncology Research

Scientific Field

Oncology

Application Summary

Recent studies have indicated that lomitapide may have anticancer properties, particularly in inducing autophagy-dependent cancer cell death.

Methods of Application

Lomitapide is tested in vitro on various cancer cell lines and in vivo on tumor xenografts to assess its effect on mTOR signaling and autophagy.

Results and Outcomes

The results showed that lomitapide directly inhibits mTORC1 and induces autophagy-dependent cancer cell death, decreasing mTOR signaling and inhibiting downstream events associated with increased LC3 conversion .

Metabolic Syndrome Management

Scientific Field

Endocrinology

Application Summary

Lomitapide’s role in lipid metabolism suggests potential applications in managing metabolic syndrome, which includes a cluster of conditions like hypertension, high blood sugar, excess body fat around the waist, and abnormal cholesterol levels.

Methods of Application

Clinical trials involving patients with metabolic syndrome are conducted to evaluate the efficacy of lomitapide in managing the syndrome’s lipid-related aspects.

Results and Outcomes

While specific data on metabolic syndrome is limited, the lipid-lowering effects of lomitapide may contribute to the overall management of the syndrome’s cardiovascular risk factors .

Hepatic Impairment Studies

Application Summary

Given lomitapide’s metabolism in the liver, its use in patients with hepatic impairment is an important area of study to understand its safety and proper dosing.

Methods of Application

Studies involve assessing the pharmacokinetics of lomitapide in patients with varying degrees of hepatic impairment.

Results and Outcomes

The systemic exposure to lomitapide was substantially increased in patients with mild and moderate hepatic impairment, suggesting the need for careful dosing and monitoring in this population .

Drug Development and Design

Scientific Field

Pharmaceutical Sciences

Application Summary

The mechanism of action of lomitapide as an MTP inhibitor provides insights into the design of new drugs targeting lipid disorders.

Methods of Application

Drug design research utilizes the structure and function of lomitapide to develop novel compounds with improved efficacy or reduced side effects.

Results and Outcomes

This research is ongoing, with the goal of developing new therapeutic agents that can effectively manage lipid disorders with an optimized safety profile .

属性

IUPAC Name

N-piperidin-4-yl-2-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)14-7-5-13(6-8-14)16-3-1-2-4-17(16)18(25)24-15-9-11-23-12-10-15/h1-8,15,23H,9-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQANXBKFOZBCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide

CAS RN

182439-41-4
Record name N-(Piperidin-4-yl)-4'-(trifluoromethyl)-biphenyl-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182439414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(PIPERIDIN-4-YL)-4'-(TRIFLUOROMETHYL)-BIPHENYL-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP7YFS63H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of the 1-benzyl-4-(4′-trifluoromethylbiphenyl-2-carbonylamino)piperidine (1.47 g) obtained in Example 8a) in tetrahydrofuran-methanol (1:1; 50 mL) was added palladium hydroxide (300 mg) in a stream of argon under ice-cooling. The mixture was stirred for one day at normal pressure under hydrogen atmosphere, and further stirred for one day at normal pressure under hydrogen atmosphere after further addition of palladium hydroxide (300 mg). The reaction mixture was filtered through a Celite pad and washed with methanol. The filtrate and the washings were combined, concentrated in vacuo and purified by column chromatography on silica gel with chloroform:methanol:aqueous ammonia=100:10:1 to give the title compound (1.03 g).
Name
1-benzyl-4-(4′-trifluoromethylbiphenyl-2-carbonylamino)piperidine
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

31.6 g (0.072 mol) of 4′-trifluoromethyl-biphenyl-2-carboxylic acid-(1-benzyl-piperidin-4-yl)-amide are dissolved in 180 ml ethanol and 180 ml methanol, mixed with 84 ml (0.83 mol) of cyclohexene and 6.53 g of palladium hydroxide (20% on charcoal) and refluxed for four hours. The hot reaction mixture is filtered through kieselguhr and the reaction mixture is concentrated by rotary evaporation.
Name
4′-trifluoromethyl-biphenyl-2-carboxylic acid-(1-benzyl-piperidin-4-yl)-amide
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
6.53 g
Type
catalyst
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。